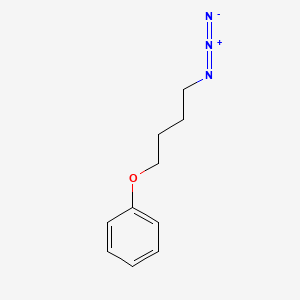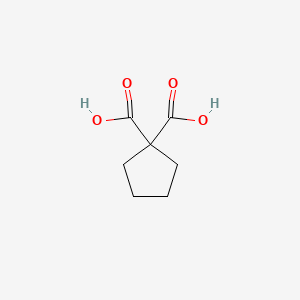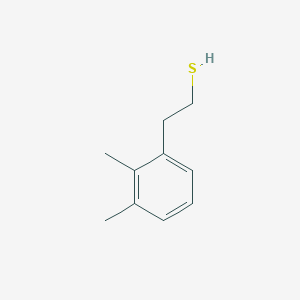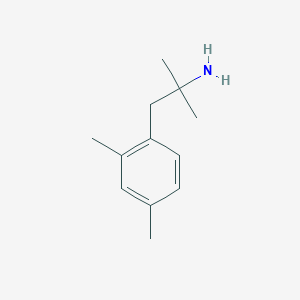
3-(4-Fluorophenyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)propane-1-thiol: is an organic compound characterized by the presence of a fluorophenyl group attached to a propane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiouronium chloride, which is then hydrolyzed to yield the desired thiol compound. The reaction conditions generally include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Alkyl halides or sulfonyl chlorides are common reagents, often in the presence of a base such as sodium hydroxide.
Addition: Catalysts such as acids or bases may be used to facilitate the addition reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or sulfonyl derivatives.
Addition: Thioethers.
Scientific Research Applications
Chemistry: 3-(4-Fluorophenyl)propane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for creating various functionalized compounds.
Biology: In biological research, this compound can be used to study the effects of thiol-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)propane-1-thiol: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)propane-1-thiol imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents
Properties
IUPAC Name |
3-(4-fluorophenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIITIVZBZSORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]oxazol-6-ylmethanol](/img/structure/B7907275.png)













